Toxin II, cyanobacterium

概要

説明

Cyanobacteria, also known as blue-green algae, are found almost everywhere, particularly in lakes and in the ocean. Under high concentration of phosphorus conditions, they reproduce exponentially to form blooms . Cyanobacteria produce a variety of toxins, known as cyanotoxins, which can poison and even kill animals and humans . These toxins include potent neurotoxins, hepatotoxins, cytotoxins, and endotoxins .

Synthesis Analysis

Cyanobacteria produce a wide array of secondary products, including an array of toxic compounds known as cyanotoxins . The synthesis of these toxins is often associated with the abundant growth of cyanobacteria in freshwater, estuarine, and coastal ecosystems due to increased anthropogenic eutrophication and global climate change .

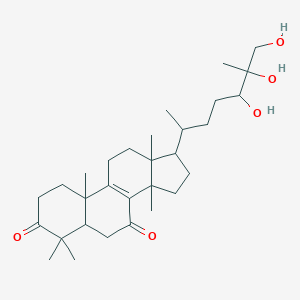

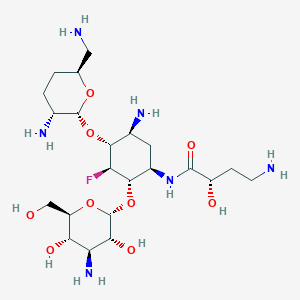

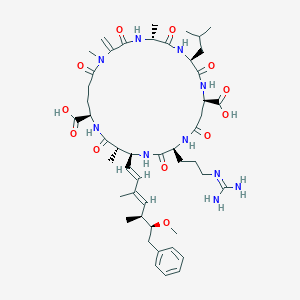

Molecular Structure Analysis

The molecular structure of cyanobacterial toxins is diverse and complex. Type II toxin–antitoxin systems are widely distributed and often exist in multiple copies within chromosomes of eubacteria and archaea . They exhibit diverse molecular activities such as RNases, kinases, and acetyltransferases .

Chemical Reactions Analysis

Chemical analysis is the most reliable technique for detecting and identifying cyanobacterial toxins in samples based on the physical and chemical properties of cyanotoxins . Some advanced chemical analysis methods have been used to detect and identify cyanobacterial toxins accurately and sensitively, such as NMR, HPLC, CE, LC-MS, GC, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of cyanotoxins are diverse and complex. Chemical analysis is the most reliable technique for detecting and identifying cyanobacterial toxins in samples based on the physical and chemical properties of cyanotoxins .

科学的研究の応用

Toxin-Antitoxin Systems in Cyanobacteria

Toxin-antitoxin (TA) systems in cyanobacteria, such as Synechocystis sp. PCC 6803, are genetic elements encoding toxins and antitoxins. These systems contribute to genomic stability, defense against phage infection, and stress modulation. They are crucial for understanding the complex role of toxins in cyanobacterial physiology and ecology (Kopfmann, Roesch, & Hess, 2016).

Removal of Cyanotoxins in Drinking Water

Studies on the removal of cyanotoxins, such as cylindrospermopsin and microcystin, from drinking water have shown the effectiveness of powdered activated carbon. This research informs water treatment strategies and highlights the importance of managing cyanobacterial toxins in public health (Ho et al., 2011).

Bioaccumulation and Effects on Aquatic Animals

Research on the impact of cyanotoxins, including their bioaccumulation and effects on aquatic animals, is pivotal in understanding the ecological consequences and potential risks to wildlife. This area of study informs conservation and management strategies for aquatic ecosystems (Ferrão-Filho & Kozlowsky-Suzuki, 2011).

Evolution and Diversity of Toxin-Antitoxin Systems

Investigations into the evolution and diversity of type II TA systems have revealed insights into their molecular functions and evolutionary history. This research is essential for understanding the role of these systems in bacterial survival and adaptation (Fraikin, Goormaghtigh, & Van Melderen, 2020).

Interaction of Cyanobacterial Toxins with Other Organisms

Studies exploring the interaction of cyanobacterial toxins with other organisms, like the induction of settling in competing algae by Anabaena flos-aquae, provide insight into the ecological roles of these toxins. Such research can inform our understanding of cyanobacterial bloom dynamics in aquatic environments (Kearns & Hunter, 2001).

Ecological Role of Cyanotoxins

Exploring the ecological roles of cyanotoxins helps in understanding their evolutionary significance and potential applications in managing toxic blooms. Research in this area contributes to a holistic approach to managing and mitigating the impact of cyanobacterial blooms (Holland & Kinnear, 2013).

Biosynthetic Routes and Evolution of Cyanotoxins

Understanding the biosynthetic pathways and evolutionary roots of cyanotoxins is crucial for developing detection and management strategies for toxic cyanobacterial blooms. This area of research is vital for water quality control and public health safety (Dittmann, Fewer, & Neilan, 2013).

Hazard Assessments in Cyanotoxin Research

Occupational and environmental hazard assessments in the research and application of cyanotoxins are essential for ensuring safety in scientific and industrial settings. This research provides guidelines for handling and processing cyanotoxins and toxic cyanobacteria (Stewart et al., 2009).

作用機序

The mechanism of action of cyanobacterial toxins is diverse. Major mechanisms related to the neurotoxicity of cyanobacteria compounds include blocking of key proteins and channels; inhibition of essential enzymes in mammalian cells such as protein phosphatases and phosphoprotein phosphatases as well as new molecular targets such as toll-like receptors 4 and 8 .

Safety and Hazards

将来の方向性

Cyanobacteria are a promising biotechnological tool to satisfy current sustainability and circularity requirements. They are potential bio-factories of a wide range of compounds that can be exploited in several fields including bioremediation and nanotechnology sectors . Future directions aim at the improvement of cyanobacteria toxicity assessment through the systematic analysis of the bioactive compounds produced by each species/strain and the characterization of new metabolites and respective biological activities .

特性

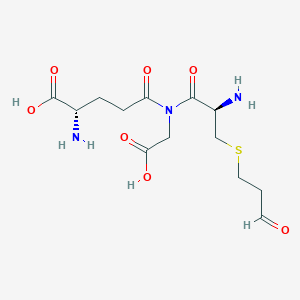

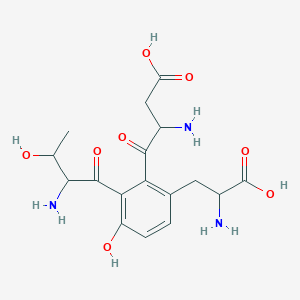

IUPAC Name |

(5R,8S,11R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72N10O12/c1-26(2)22-36-45(65)57-37(47(68)69)25-39(59)53-34(16-13-21-51-48(49)50)44(64)54-33(18-17-27(3)23-28(4)38(70-9)24-32-14-11-10-12-15-32)29(5)41(61)55-35(46(66)67)19-20-40(60)58(8)31(7)43(63)52-30(6)42(62)56-36/h10-12,14-15,17-18,23,26,28-30,33-38H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,52,63)(H,53,59)(H,54,64)(H,55,61)(H,56,62)(H,57,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,27-23+/t28-,29-,30+,33-,34-,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEBKSHVYPDMQQ-MREVJOSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016182 | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120011-66-7 | |

| Record name | Toxin II, cyanobacterium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。